molecular formula C9H14Cl2N2 B1473636 2-Methylisoindolin-5-amine dihydrochloride CAS No. 943751-30-2

2-Methylisoindolin-5-amine dihydrochloride

Cat. No. B1473636
M. Wt: 221.12 g/mol
InChI Key: JLJVEVXJFOMIGF-UHFFFAOYSA-N
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Description

2-Methylisoindolin-5-amine dihydrochloride is a chemical compound with the formula C9H14CL2N2. It has a molecular weight of 221.13 . It is used as a building block in research .


Molecular Structure Analysis

The molecular structure of 2-Methylisoindolin-5-amine dihydrochloride consists of 9 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The structure is compact and planar .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylisoindolin-5-amine dihydrochloride are not available, isoindolines, a related class of compounds, have been known to participate in a variety of chemical reactions. These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylisoindolin-5-amine dihydrochloride include a molecular weight of 221.13 . Unfortunately, specific information about its melting point, boiling point, and density was not found.

Scientific Research Applications

Synthesis and Characterization

2-Methylisoindolin-5-amine dihydrochloride and related compounds are primarily utilized in the synthesis of various novel compounds with potential biological properties. For instance, new isoindoline derivatives of α-amino acids have been synthesized, which could serve as ligands to obtain organometallic compounds with antitumor properties. This highlights the role of such compounds in medicinal chemistry and drug development (Mancilla et al., 2001). Additionally, these compounds serve as precursors in the synthesis of antihypertension drugs and undergo reactions leading to the formation of unique products such as azo(2-methyl)indoline, showcasing their versatility in chemical reactions and product formation (Peyrot et al., 2001).

Catalytic Processes and Chemical Transformations

The compound is involved in various chemical transformations and catalytic processes. For example, it participates in intramolecular cyclization processes and water-base cleavage reactions, leading to the formation of unique isoindolinium salts and methylisoindolinium bromides (Chukhajian et al., 2008). Moreover, it is used in redox-neutral annulations with specific aldehydes, demonstrating its role in dual C-H functionalization (Paul et al., 2019). The compound also serves as a precursor in palladium iodide-catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone derivatives (Mancuso et al., 2014).

properties

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJVEVXJFOMIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoindolin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylisoindolin-5-amine dihydrochloride
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